2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid
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Description
This compound, also known as 2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid, has the molecular formula C16H12Cl2N2O2 . It has a molecular weight of 335.2 g/mol . The IUPAC name for this compound is (E)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H12Cl2N2O2/c1-9-5-11(6-12(8-19)16(21)22)10(2)20(9)15-7-13(17)3-4-14(15)18/h3-7H,1-2H3,(H,21,22)/b12-6+ . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a computed XLogP3-AA value of 4.3 , indicating its lipophilicity. It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 334.0275830 g/mol . The topological polar surface area is 66 Ų . It has a heavy atom count of 22 .Scientific Research Applications
Synthesis and Electronic Properties
One area of study involves the synthesis and examination of electronic properties of similar cyano prop-enoic acids. For instance, the synthesis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid through condensation processes has been explored, with subsequent analysis of its electronic properties through spectroscopy and cyclic voltammetric analysis. This research demonstrates the potential of these compounds in material science, particularly in developing materials with specific electronic properties (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Molecular Engineering for Solar Cell Applications
In the realm of renewable energy, compounds containing cyano-acrylic acid groups have been engineered at the molecular level for use in organic sensitizers for solar cell applications. These sensitizers exhibit high incident photon-to-current conversion efficiency, indicating their potential to enhance the efficiency of dye-sensitized solar cells. This research underscores the versatility of cyano-acrylic acid derivatives in contributing to the development of more efficient renewable energy technologies (Kim et al., 2006).
Properties
IUPAC Name |
(E)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c1-9-5-11(6-12(8-19)16(21)22)10(2)20(9)15-7-13(17)3-4-14(15)18/h3-7H,1-2H3,(H,21,22)/b12-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQYNBLCPPXOCY-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)C=C(C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)/C=C(\C#N)/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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